molecular formula C11H16 B167877 Undeca-1,5-diyne CAS No. 10160-98-2

Undeca-1,5-diyne

Cat. No.: B167877
CAS No.: 10160-98-2
M. Wt: 148.24 g/mol
InChI Key: CKKFRXDKWZPFTD-UHFFFAOYSA-N
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Description

Undeca-1,5-diyne (C₁₁H₁₆) is an aliphatic hydrocarbon featuring two carbon-carbon triple bonds at positions 1 and 5 within an 11-carbon chain. Diynes like this compound are pivotal in organic synthesis, particularly in cyclization and annulation reactions, due to their electron-deficient triple bonds, which facilitate interactions with transition-metal catalysts . The extended carbon chain in this compound may enhance thermal stability compared to shorter-chain diynes, a trait critical for applications in materials science .

Properties

CAS No.

10160-98-2

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

undeca-1,5-diyne

InChI

InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-8,10H2,2H3

InChI Key

CKKFRXDKWZPFTD-UHFFFAOYSA-N

SMILES

CCCCCC#CCCC#C

Canonical SMILES

CCCCCC#CCCC#C

Synonyms

UNDECA-1,5-DIYNE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Undeca-1,5-diyne C₁₁H₁₆ 148.25 11-carbon chain with triple bonds at 1,5
Hexa-1,5-diyne C₆H₆ 78.11 Shorter chain; used in pyrrole synthesis
(3E)-3-Hexene-1,5-diyne C₆H₄ 76.10 Conjugated enediyne; planar geometry
1,5-Decadiyne C₁₀H₁₄ 134.22 Intermediate chain length; high volatility
Tetraphenyltrans-3-hexene-1,5-diyne C₃₀H₂₀ 380.49 Phenyl substituents; used in graphene synthesis

Key Observations :

  • Chain Length : Longer chains (e.g., this compound) likely exhibit higher boiling points and reduced solubility in polar solvents compared to hexa-1,5-diyne .
  • Conjugation : (3E)-3-Hexene-1,5-diyne (C₆H₄) contains both a double bond and triple bonds, enabling unique electronic transitions and reactivity in cyclization reactions .
  • Substituents: Tetraphenyl derivatives demonstrate enhanced stability and tailored electronic properties for nanomaterials, though bulky groups may hinder reaction kinetics .
Spectroscopic and Analytical Data
  • Infrared (IR) Spectroscopy :

    • Hex-3-ene-1,5-diyne exhibits distinct C-H stretches for H-C≡C- (≈3300 cm⁻¹) and =C-H (≈3100 cm⁻¹), though its absence in experimental spectra highlights challenges in detection .
    • This compound’s IR profile may resemble deca-1,5-diyne (CAS 53963-03-4), with sharper alkynyl peaks due to reduced steric strain .
  • Mass Spectrometry: (3E)-3-Hexene-1,5-diyne (monoisotopic mass 76.0313) fragments via retro-Diels-Alder pathways, whereas phenyl-substituted analogs show stable molecular ions .

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